molecular formula C26H31ClN4O3 B246593 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide

カタログ番号 B246593
分子量: 483 g/mol
InChIキー: CBSNDPIGQODQIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

作用機序

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide works by binding to the active site of BTK, which prevents its activation and subsequent downstream signaling. This leads to the inhibition of cancer cell survival and proliferation. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has been shown to have minimal toxicity and good pharmacokinetic properties. It has a high affinity for BTK and has been shown to be effective in inhibiting BTK activity in vitro and in vivo. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to have anti-inflammatory effects and has potential use in the treatment of autoimmune diseases.

実験室実験の利点と制限

One of the advantages of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is its high potency and selectivity for BTK. It has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

For the research and development of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide include exploring its use in combination with other cancer drugs, as well as investigating its potential use in the treatment of autoimmune diseases. Further studies are also needed to determine the optimal dosing and administration of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide in clinical settings. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of more effective cancer therapies.

合成法

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 5-chloro-2-methoxyaniline with 2,4-dichloro-5-nitropyrimidine to form 2-(5-chloro-2-methoxyphenyl)-5-nitro-pyrimidine. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 2-(5-chloro-2-methoxyphenyl)-5-amino-pyrimidine. The next step involves the reaction of this intermediate with 1-(2-bromoacetyl)-1H-benzimidazole to form 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide.

科学的研究の応用

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as venetoclax and lenalidomide.

特性

分子式

C26H31ClN4O3

分子量

483 g/mol

IUPAC名

2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C26H31ClN4O3/c1-16(2)31(17(3)4)25(33)15-30-21-9-7-6-8-20(21)28-26(30)18-12-24(32)29(14-18)22-13-19(27)10-11-23(22)34-5/h6-11,13,16-18H,12,14-15H2,1-5H3

InChIキー

CBSNDPIGQODQIB-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC

正規SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。